molecular formula C11H22N2O2 B1504150 (R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate CAS No. 1064051-97-3

(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Cat. No.: B1504150
CAS No.: 1064051-97-3
M. Wt: 214.3 g/mol
InChI Key: ICTZUPNLSITARI-SECBINFHSA-N
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Description

“®-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carbamate group, which is an organic compound derived from carbamic acid .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through the N-heterocyclization of primary amines with diols . Carbamates can be synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile .


Molecular Structure Analysis

The molecular structure of “®-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” consists of a pyrrolidine ring, a carbamate group, and a tert-butyl group . The exact molecular structure would require further analysis.


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Carbamates, on the other hand, can be formed in situ and subsequently reacted with substituted phenols .

Scientific Research Applications

1. Lithiation and Substitution in Synthesis

  • Lithiation of Pyridine Derivatives : Lithiation of N-(pyridin-3-ylmethyl)pivalamide and related carbamates, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, is used to create substituted derivatives. This process is vital for synthesizing complex organic molecules (Smith et al., 2013).

2. Structural Analysis and Synthesis

  • Analysis of Pyrrolidin-2-one : The structural analysis of tert-butyl carbamates, such as the study of 5-benzyl-4-hydroxy-3-pyrrolidin-2-one, helps in understanding their chemical properties and potential applications (Weber et al., 1995).

3. Drug Intermediates

  • Synthesis of Drug Intermediates : An efficient process has been developed for synthesizing important drug intermediates like tert-butyl pyrrolidin-3-ylmethylcarbamate. This process is noted for its simplicity, cost efficiency, and environmental friendliness (Geng Min, 2010).

4. Development of Polyheterocyclic Compounds

  • Formation of Polyheterocyclic Compounds : Studies have demonstrated the use of methyl N-carbamates in reactions to form complex polyheterocyclic compounds. Such compounds have a variety of applications, particularly in pharmaceutical research (Velikorodov et al., 2019).

5. Hydrogen Bond Studies

  • Hydrogen Bonding Analysis : Crystals of tert-butyl carbamates have been used to study hydrogen bonds between acidic protons and carbonyl oxygen atoms. Understanding these interactions is crucial for designing new molecules with desired properties (Baillargeon et al., 2014).

6. Asymmetric Synthesis and Molecular Docking

  • Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives synthesized from tert-butyl carbamates have potential antithrombin activity. Their synthesis and the study of their molecular docking have significant implications in medicinal chemistry (Ayan et al., 2013).

Safety and Hazards

The safety information for “®-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” indicates that it has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335 .

Properties

IUPAC Name

tert-butyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTZUPNLSITARI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)C[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680478
Record name tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064051-97-3
Record name tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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